molecular formula C9H8ClN3 B11901097 6-Chloro-1-cyclopropyl-1H-imidazo[4,5-c]pyridine

6-Chloro-1-cyclopropyl-1H-imidazo[4,5-c]pyridine

Cat. No.: B11901097
M. Wt: 193.63 g/mol
InChI Key: OSZWOXGDQDTXGI-UHFFFAOYSA-N
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Description

6-Chloro-1-cyclopropyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, known for their diverse biological activities and potential therapeutic applications . The presence of a chlorine atom and a cyclopropyl group in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-cyclopropyl-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with cyclopropyl isocyanide in the presence of a chlorinating agent . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process often involves crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-cyclopropyl-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-1-cyclopropyl-1H-imidazo[4,5-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-1-cyclopropyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, as a GABA A receptor agonist, it binds to the receptor and enhances its activity, leading to increased inhibitory neurotransmission in the central nervous system . This can result in anticonvulsant and anxiolytic effects. Additionally, the compound may interact with other enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-1-cyclopropyl-1H-imidazo[4,5-c]pyridine is unique due to the presence of the chlorine atom and cyclopropyl group, which confer specific chemical properties and biological activities. Its ability to act as a GABA A receptor agonist sets it apart from other imidazopyridine derivatives .

Properties

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

IUPAC Name

6-chloro-1-cyclopropylimidazo[4,5-c]pyridine

InChI

InChI=1S/C9H8ClN3/c10-9-3-8-7(4-11-9)12-5-13(8)6-1-2-6/h3-6H,1-2H2

InChI Key

OSZWOXGDQDTXGI-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC3=CN=C(C=C32)Cl

Origin of Product

United States

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